
Potassium 2-mercaptobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-mercaptobenzothiazole is an organosulfur compound that belongs to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms. This compound is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows:
C6H4(NH2)SH+CS2+KOH→C6H4(NH)SC=S+KHS
This method was developed by A. W. Hoffmann and involves the formation of a thione tautomer rather than a thiol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The reaction is carried out at temperatures ranging from 200 to 280°C and pressures between 5.0 to 8.0 MPa. The resulting product is then purified through extraction and acidification .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-mercaptobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using Raney nickel, which results in the formation of benzothiazole.
Substitution: Alkylation reactions can be performed using benzyl halides to form alkylated derivatives.
Major Products Formed
Oxidation: Sulfones
Reduction: Benzothiazole
Substitution: Alkylated derivatives
Scientific Research Applications
Potassium 2-mercaptobenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways. It acts as a potent inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions contribute to its antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
Potassium 2-mercaptobenzothiazole can be compared with other similar compounds such as benzotriazole, 2-mercaptobenzoxazole, and methyl benzotriazole nitrile. These compounds also serve as corrosion inhibitors and have similar applications in various industries . this compound is unique in its ability to form stable complexes with metals and its effectiveness as a vulcanization accelerator in the rubber industry .
List of Similar Compounds
- Benzotriazole
- 2-Mercaptobenzoxazole
- Methyl benzotriazole nitrile
Properties
CAS No. |
7778-70-3 |
|---|---|
Molecular Formula |
C7H4KNS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
potassium;1,3-benzothiazol-3-ide-2-thione |
InChI |
InChI=1S/C7H5NS2.K/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
ZKTKNAXWCMIKLK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)[N-]C(=S)S2.[K+] |
Related CAS |
149-30-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


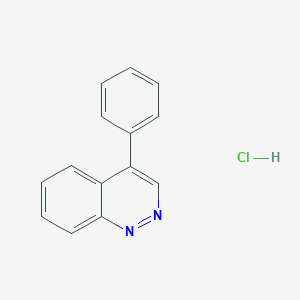
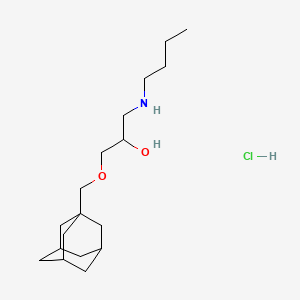
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
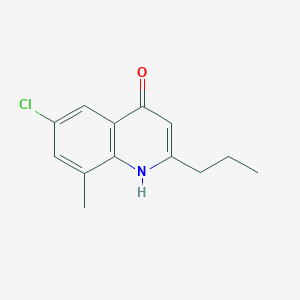

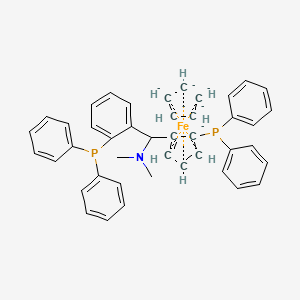

![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)
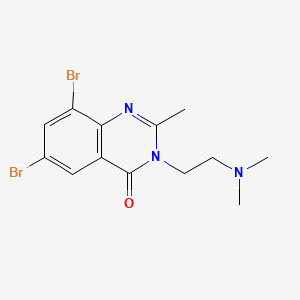
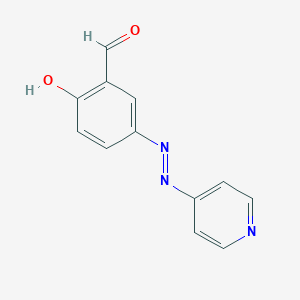
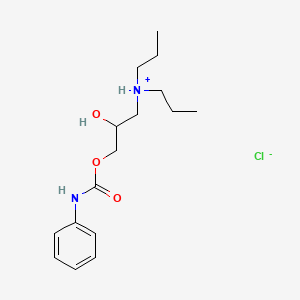


![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)
